1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one
Overview
Description
1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thioxanthene core, which is a sulfur-containing analog of xanthene, and is functionalized with a hydroxy group and a dimethylaminoethylamino side chain. These functional groups contribute to its reactivity and potential utility in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid derivatives, under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Attachment of the Dimethylaminoethylamino Side Chain: The final step involves the nucleophilic substitution reaction where the dimethylaminoethylamino group is introduced. This can be achieved by reacting the intermediate compound with 2-dimethylaminoethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted thioxanthenes with different functional groups.
Scientific Research Applications
1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the dimethylaminoethylamino side chain contribute to its binding affinity and reactivity with biological molecules. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one can be compared with other similar compounds, such as:
1-(2-Dimethylaminoethylamino)anthraquinone: Similar structure but with an anthraquinone core instead of thioxanthene.
1,8-Bis(2-dimethylaminoethylamino)anthraquinone: Contains two dimethylaminoethylamino groups and an anthraquinone core.
2-(Dimethylamino)ethyl methacrylate: A monomer used in polymer synthesis with a similar dimethylaminoethylamino group.
The uniqueness of this compound lies in its thioxanthene core and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethylamino]-4-hydroxythioxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-19(2)10-9-18-12-7-8-13(20)17-15(12)16(21)11-5-3-4-6-14(11)22-17/h3-8,18,20H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGAMKSBWCQFGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C2C(=C(C=C1)O)SC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316767 | |
Record name | 1-(2-DIMETHYLAMINOETHYLAMINO)-4-HYDROXY-THIOXANTHEN-9-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80568-23-6 | |
Record name | NSC306669 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-DIMETHYLAMINOETHYLAMINO)-4-HYDROXY-THIOXANTHEN-9-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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